3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
CAS No.: 1949816-61-8
Cat. No.: VC3205525
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949816-61-8 |
|---|---|
| Molecular Formula | C9H16Cl2N4 |
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | 3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-2-8-4-9(3-7(1)12-8)13-6-10-5-11-13;;/h5-9,12H,1-4H2;2*1H |
| Standard InChI Key | CRJKSHUIFNDRQL-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl |
| Canonical SMILES | C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl |
Introduction
Structural Characteristics
Molecular Framework and Composition
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride features a bicyclic nitrogen-containing structure connected to a triazole ring. The core of this compound is the 8-azabicyclo[3.2.1]octane scaffold, which is characterized by a bicyclic structure with a nitrogen atom at the 8-position. This structural motif is particularly notable as it forms the central framework of tropane alkaloids, a class of compounds with diverse biological activities . The compound's uniqueness stems from the attachment of a 1,2,4-triazole ring at the 3-position of the azabicyclo structure, with two hydrochloride molecules forming the salt. This particular arrangement influences the compound's spatial configuration and reactivity profile, contributing to its potential biological interactions.
The 8-azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold represents a structurally rigid framework that has attracted considerable attention in medicinal chemistry. This scaffold is central to the tropane alkaloid family, which includes compounds like cocaine, atropine, and scopolamine that exhibit significant pharmacological effects . The bicyclic structure provides conformational constraint, which can lead to enhanced receptor selectivity and binding affinity. Researchers have developed numerous approaches for the enantioselective construction of this scaffold, highlighting its importance in drug discovery efforts . The unique three-dimensional arrangement of atoms in this scaffold allows for specific spatial presentations of functional groups, which can be critical for biological activity.
The 1,2,4-Triazole Moiety
The 1,2,4-triazole heterocycle in the target compound significantly contributes to its chemical and biological properties. This five-membered ring contains three nitrogen atoms in the 1, 2, and 4 positions, creating a nitrogen-rich environment that influences hydrogen bonding capabilities and electron distribution. Triazole-containing compounds are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. The incorporation of this moiety into the azabicyclo structure creates a novel chemical entity with potentially enhanced biological interactions. The triazole ring's ability to act as both a hydrogen bond acceptor and a bioisostere for various functional groups makes it a valuable component in medicinal chemistry.
Synthesis Approaches
General Synthetic Strategies
The synthesis of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride likely involves multi-step organic reactions with careful consideration of stereochemistry. Based on approaches used for similar compounds, the synthesis would typically begin with the construction of the azabicyclo[3.2.1]octane scaffold, followed by functionalization at the 3-position with the triazole moiety. The enantioselective construction of the azabicyclo[3.2.1]octane scaffold has been extensively studied, with various methodologies reported in literature . These approaches generally rely on either stereocontrolled formation of an acyclic precursor that contains the required stereochemical information or direct stereocontrolled formation of the bicyclic structure.
Stereoselective Formation Techniques
The stereochemical control in forming the 8-azabicyclo[3.2.1]octane structure is critical for the compound's properties. As noted in research on similar compounds, there are several methodologies where "the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives" . These approaches are particularly relevant for creating pharmaceutically active compounds, as stereochemistry often directly influences biological activity. The final conversion to the dihydrochloride salt would typically involve treatment with hydrochloric acid to protonate both the tertiary amine in the azabicyclo structure and potentially one of the nitrogen atoms in the triazole ring.
Biological Activities
Structure-Activity Relationships
The biological activity of azabicyclo-triazole compounds is often linked to specific structural features. The rigid bicyclic structure can promote selective binding to biological targets, while the triazole moiety can enhance interactions through hydrogen bonding and π-stacking. Based on studies of related compounds, the position and nature of the triazole attachment significantly influence activity profiles. Table 1 summarizes potential biological activities that might be expected for 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride based on structural analogies.
Table 1: Potential Biological Activities Based on Structural Features
| Structural Feature | Potential Biological Effect | Mechanism |
|---|---|---|
| 8-azabicyclo[3.2.1]octane scaffold | Neurological activity | Interaction with neurotransmitter receptors |
| 1,2,4-Triazole moiety | Antimicrobial activity | Cell wall/membrane disruption |
| Combined structure | Antiviral potential | Possible enzyme inhibition |
| Dihydrochloride salt form | Enhanced bioavailability | Improved solubility in physiological fluids |
Physical and Chemical Properties
Predicted Physicochemical Characteristics
Although specific experimental data for 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is limited, certain properties can be predicted based on its structure and similar compounds. The dihydrochloride salt form typically enhances water solubility compared to the free base, making it potentially more suitable for biological assays and pharmaceutical formulations. The presence of multiple nitrogen atoms in both the azabicyclo scaffold and triazole ring suggests the compound would exhibit basic properties in solution. The molecular weight would be expected to fall within the range suitable for drug development according to Lipinski's rule of five.
Spectroscopic Analysis and Identification
The structural characterization of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride would typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the azabicyclo scaffold and the triazole protons. Infrared (IR) spectroscopy would show distinctive absorption bands associated with the N-H stretching of the protonated nitrogen atoms. Mass spectrometry would confirm the molecular weight and fragmentation pattern characteristic of the structure. Table 2 outlines predicted spectroscopic features that would aid in identifying this compound.
Table 2: Predicted Spectroscopic Characteristics
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H NMR | Signals for triazole protons (7-9 ppm), azabicyclo framework protons (1-4 ppm) |
| 13C NMR | Characteristic carbon shifts for triazole carbons (140-155 ppm) |
| IR Spectroscopy | N-H stretching (3300-3500 cm-1), C=N stretching (1600-1700 cm-1) |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |
Chemical Reactivity and Stability
Reaction Patterns
The reactivity of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride would be influenced by both the azabicyclo structure and the triazole ring. The tertiary amine in the azabicyclo portion, although protonated in the dihydrochloride salt, could potentially participate in nucleophilic reactions when deprotonated. The triazole ring, being electron-deficient, would likely be less susceptible to electrophilic attack but might undergo certain substitution reactions under specific conditions. Understanding these reactivity patterns is crucial for developing synthetic modifications and studying structure-activity relationships.
Stability Considerations
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Several structurally related compounds have been studied and can provide context for understanding 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. The 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride represents a close analog, differing only in the triazole isomer and having one less hydrochloride molecule. More complex derivatives include 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane and 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile, which incorporate additional functional groups that modify their properties and potential applications.
Structure-Property Relationships
Comparing these compounds provides insights into how structural modifications affect physicochemical and biological properties. Table 3 presents a comparative analysis of these structurally related compounds, highlighting the impact of specific structural features.
Table 3: Comparative Analysis of Related Azabicyclo-Triazole Compounds
| Compound | Key Structural Difference | Effect on Properties | Potential Impact on Activity |
|---|---|---|---|
| 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride | 1,2,4-triazole, dihydrochloride salt | Likely higher water solubility | Potentially different receptor binding profile |
| 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride | 1,2,3-triazole, monohydrochloride salt | Different electron distribution in triazole | Altered hydrogen bonding pattern |
| 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | Additional sulfonyl and oxazole groups | Increased molecular weight, lipophilicity | Modified pharmacokinetic properties |
| 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile | Carbonyl linkage and benzonitrile group | Enhanced rigidity, additional binding site | Demonstrated antiviral and antifungal activities |
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